molecular formula C6H8N2S2 B2511074 6-Ethylpyrimidine-2,4-dithiol CAS No. 52590-34-8

6-Ethylpyrimidine-2,4-dithiol

Cat. No. B2511074
CAS RN: 52590-34-8
M. Wt: 172.26
InChI Key: CQZSQOQRZSHCIM-UHFFFAOYSA-N
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Description

6-Ethylpyrimidine-2,4-dithiol (6-EPT) is an organic compound with a broad range of applications in scientific research. It is a sulfur-containing heterocyclic compound with an aromatic ring structure, making it a useful chemical scaffold for the synthesis of various molecules. 6-EPT has been used extensively in biochemical and physiological studies, as well as in the synthesis of complex molecules.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and HIV-1 Protease Inhibition : A study highlighted the synthesis of a compound through a multicomponent reaction involving ethyl 3-aminocrotonate, amonium isothiocyanates, and 2,2-dichloroacetyl chloride, leading to diethyl 6,6-disulfanediylbis(2-(dichloromethyl)-4-methylpyrimidine-5-carboxylate). The compound's structure was elucidated using X-ray diffraction, and its potential as an HIV-1 protease inhibitor was assessed through molecular docking studies, showcasing its nonlinear optical properties and interaction mechanisms with HIV-1 Protease 1HSG receptor (Pekparlak et al., 2020).

  • Crystal Structure and Vibrational Characteristics : Another research focused on the crystal and molecular structures of diethyl 4,4′-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate), determined by X-ray diffraction and quantum chemical DFT analysis. This study provided insights into the compound's conformation, vibrational characteristics, and the correlation between its disulfide bridge conformation and vibrational data (Sąsiadek et al., 2016).

Pharmaceutical and Chemical Applications

  • Antimicrobial Activity : Ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate derivatives were investigated for their antimicrobial activity. The study synthesized pyrimidine glycosides through the reaction with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, demonstrating their potential as antimicrobial agents (El‐Sayed et al., 2008).

  • Antioxidant and Antitumor Activities : Research on the synthesis of thiazolopyrimidines, pyrrolothiazolopyrimidines, and triazolopyrrolothiazolopyrimidines derivatives from 6-amino-2-thiouracil revealed compounds with significant antioxidant and antitumor activities. This study underlines the therapeutic potential of these pyrimidine derivatives in medicine (Abu‐Hashem et al., 2011).

  • Precursor for High Explosives and Medicinal Products : The synthesis and process chemistry of 4,6-dihydroxy-2-methylpyrimidine were explored, highlighting its applications in preparing high explosives and medicinal valued products. The study elaborates on an economic process for producing this precursor, emphasizing its importance in the pharmaceutical and explosive industries (Patil et al., 2008).

Safety and Hazards

The safety and hazards associated with 6-Ethylpyrimidine-2,4-dithiol are not fully documented. It’s always important to handle chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

6-ethyl-1H-pyrimidine-2,4-dithione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZSQOQRZSHCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=S)NC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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